N-[(S)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide
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Overview
Description
N-[(S)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural features, which include a diphenylphosphanyl group, dimethoxyphenyl group, and a sulfinamide moiety. These structural elements contribute to its reactivity and functionality in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(S)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the diphenylphosphanyl and dimethoxyphenyl intermediates, followed by their coupling with the sulfinamide moiety under controlled conditions. Common reagents used in these reactions include phosphine ligands, methoxybenzene derivatives, and sulfinamide precursors. The reaction conditions usually involve specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-[(S)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfinamide group to amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the aromatic rings.
Scientific Research Applications
N-[(S)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide has diverse applications in scientific research, including:
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: It is employed in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development and as a probe in pharmacological studies.
Industry: It is used in the synthesis of advanced materials and specialty chemicals, contributing to the development of new technologies and products.
Mechanism of Action
The mechanism of action of N-[(S)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The diphenylphosphanyl group, in particular, plays a crucial role in its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[(S)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide include:
4,4’-Difluorobenzophenone: Known for its use as a precursor to high-performance polymers.
4-Methoxyphenethylamine: Utilized in various biochemical studies.
Uniqueness
What sets this compound apart from similar compounds is its combination of a diphenylphosphanyl group with a sulfinamide moiety. This unique structural arrangement enhances its reactivity and functionality, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C32H36NO4PS |
---|---|
Molecular Weight |
561.7 g/mol |
IUPAC Name |
N-[(S)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C32H36NO4PS/c1-32(2,3)39(34)33-31(23-17-19-24(35-4)20-18-23)27-21-28(36-5)29(37-6)22-30(27)38(25-13-9-7-10-14-25)26-15-11-8-12-16-26/h7-22,31,33H,1-6H3/t31-,39?/m0/s1 |
InChI Key |
HTFPPZYPDKBJEA-DILFZRPZSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N[C@@H](C1=CC=C(C=C1)OC)C2=CC(=C(C=C2P(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=C(C=C1)OC)C2=CC(=C(C=C2P(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
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